Yttrium(III) Sulfate Hydrate
Description
Properties
IUPAC Name |
yttrium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Y/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFHOOVHYDTCO-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Y2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Yttrium Hydroxide and Sulfuric Acid
The reaction between yttrium hydroxide (Y(OH)₃) and sulfuric acid (H₂SO₄) is a foundational method for synthesizing yttrium(III) sulfate hydrate. This exothermic process proceeds according to the equation:
Stoichiometric mixing at 60–80°C yields the octahydrate, with excess water promoting crystallization. The product is typically filtered and dried at 100°C to retain hydration.
Preparation from Yttrium Oxide and Sulfuric Acid
Yttrium oxide (Y₂O₃) reacts with concentrated sulfuric acid under reflux conditions. The reaction mechanism involves initial protonation of the oxide followed by sulfate coordination:
Elevated temperatures (80–100°C) enhance reaction kinetics, achieving >95% conversion within 4 hours. The resulting solution is evaporated to induce crystallization, often forming the octahydrate.
Preparation from Yttrium Carbonate and Sulfuric Acid
Yttrium carbonate (Y₂(CO₃)₃) offers an alternative precursor, particularly for high-purity applications. The reaction with sulfuric acid proceeds via carbon dioxide evolution:
This method requires controlled addition to prevent foaming, with optimal yields obtained at pH 1–2.
Hydrothermal Synthesis
Hydrothermal methods enable the synthesis of well-defined yttrium sulfate hydrates under elevated temperatures and pressures. A representative protocol involves heating a mixture of Y₂(SO₄)₃·8H₂O and Na₂SO₄ in water at 190°C for 24 hours, yielding sodium yttrium oxosulfate monohydrate (NaY(SO₄)₂·H₂O) as an intermediate. Subsequent ion exchange or decomposition isolates pure Y₂(SO₄)₃·nH₂O.
For yttrium-transition metal sulfates, hydrothermal conditions (380°C, 210 MPa) promote the formation of complex hydrates such as YCu(OH)₃(SO₄)·H₂O. These methods favor single-crystal growth, critical for structural characterization.
Double Salt Formation and Purification
Yttrium sulfate forms double salts with alkali metal sulfates, which serve as intermediates for purification. For example:
Double salts are selectively crystallized from saturated solutions and thermally decomposed above 300°C to regenerate Y₂(SO₄)₃. This approach eliminates impurities like residual chloride or nitrate ions.
Thermodynamic and Kinetic Considerations
Chlorination and Decomposition Pathways
While source focuses on yttrium chloride synthesis, analogous principles apply to sulfate preparation. The chlorination of Y₂O₃ with NH₄Cl occurs in two stages:
-
Chlorination (493–573 K): Formation of 3NH₄Cl·YCl₃ via solid-solid reaction.
-
Decomposition (>717 K): Thermal breakdown to anhydrous YCl₃.
For sulfates, similar phase-boundary-controlled kinetics are observed, with activation energies (~76 kJ/mol for chlorination) guiding optimal temperature ranges.
Hydration Stability
The hydration state of Y₂(SO₄)₃·nH₂O depends on drying conditions:
-
Room Temperature: Stabilizes the octahydrate (n = 8).
-
Vacuum Drying (100°C): Reduces hydration to n = 2–4.
Thermogravimetric analysis (TGA) shows stepwise water loss between 50°C and 200°C.
Comparative Analysis of Synthesis Methods
| Method | Precursors | Conditions | Hydration (n) | Yield | Purity |
|---|---|---|---|---|---|
| Acid-Base (Y(OH)₃) | Y(OH)₃, H₂SO₄ | 60–80°C, atmospheric | 8 | 90% | 99% |
| Hydrothermal | Y₂(SO₄)₃·8H₂O, Na₂SO₄ | 190°C, 210 MPa | 1–8 | 75% | 99.9% |
| Double Salt Decomposition | MY(SO₄)₂ | >300°C, inert atmosphere | 0–2 | 85% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
Yttrium(III) Sulfate Hydrate undergoes various chemical reactions, including:
Oxidation: Yttrium(III) sulfate can be oxidized to form yttrium oxide.
Reduction: It can be reduced to yttrium metal under specific conditions.
Substitution: Yttrium(III) sulfate can form double salts with alkali metals, such as potassium yttrium sulfate (K₃Y(SO₄)₃).
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting yttrium sulfate with alkali metal sulfates under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Double salts like potassium yttrium sulfate (K₃Y(SO₄)₃)
Scientific Research Applications
Materials Science
Yttrium(III) sulfate hydrate is utilized in the synthesis of various materials, particularly ceramics and optical glasses. Its properties make it suitable for:
- Structural Ceramics : It acts as a stabilizer in the production of ceramics, enhancing mechanical strength and thermal stability.
- Optical Glasses : The compound is used to improve the optical properties of glass, making it valuable in photonics and laser technologies .
Catalysis
Yttrium(III) sulfate serves as a catalyst in several chemical reactions, including:
- Organic Synthesis : It facilitates various organic reactions by providing a stable environment for reactants.
- Environmental Catalysis : The compound has been studied for its ability to catalyze reactions that degrade pollutants, thus contributing to environmental remediation efforts .
Electronics and Optoelectronics
The compound finds applications in the electronics industry due to its unique electrical properties:
- Thin Films : Used in the fabrication of electronic devices, yttrium(III) sulfate can be deposited as thin films for capacitors and other components.
- MEMS (Micro-Electro-Mechanical Systems) : It is employed in the development of MEMS devices due to its favorable mechanical properties .
Hydrothermal Studies
Recent research has focused on the behavior of yttrium(III) sulfate in hydrothermal systems. Studies utilizing molecular dynamics simulations have shown that:
- Yttrium complexes with sulfate ions exhibit varying stability under high temperatures (≥200 °C), which is crucial for understanding mineral formation processes in natural systems .
- The mobility of yttrium ions in sulfate-rich solutions has implications for rare earth element transport and recovery methods in mining operations .
Case Study 1: Synthesis of Yttrium Iron Garnets
Yttrium(III) sulfate is a precursor for synthesizing yttrium iron garnets (YIG), which are used as microwave filters. The synthesis involves reacting yttrium sulfate with iron oxides under controlled conditions to achieve desired material properties.
Case Study 2: Environmental Remediation
Research demonstrated the use of yttrium(III) sulfate as a catalyst for degrading organic pollutants in wastewater treatment processes. The compound effectively reduced concentrations of harmful substances, showcasing its potential for environmental applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Materials Science | Structural ceramics | Enhanced strength and thermal stability |
| Optical glasses | Improved optical clarity | |
| Catalysis | Organic synthesis | Increased reaction rates |
| Environmental catalysis | Degradation of pollutants | |
| Electronics | Thin films | High performance in electronic devices |
| MEMS devices | Favorable mechanical properties | |
| Hydrothermal Studies | Mineral formation studies | Understanding yttrium mobility |
Mechanism of Action
The mechanism of action of Yttrium(III) Sulfate Hydrate involves its interaction with various molecular targets. In bioimaging, for example, it acts as a fluorescent probe by binding to specific biomolecules, allowing for the visualization of biological processes . In catalysis, yttrium ions facilitate chemical reactions by providing active sites for reactants .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) Nitrate: Y(NO₃)₃
Yttrium(III) Chloride: YCl₃
Yttrium(III) Oxide: Y₂O₃
Yttrium(III) Fluoride: YF₃
Uniqueness
Yttrium(III) Sulfate Hydrate is unique due to its high solubility in water and its ability to form double salts with alkali metals. This property makes it particularly useful in various industrial and research applications, distinguishing it from other yttrium compounds .
Q & A
Q. What established methods ensure the synthesis of high-purity Yttrium(III) Sulfate Hydrate for experimental research?
High-purity this compound (≥99.99% REO) is typically synthesized via controlled crystallization from sulfate-rich aqueous solutions under ambient conditions. Key steps include:
- Recrystallization : Repeated dissolution and crystallization in deionized water to remove impurities like chloride or nitrate residues.
- pH Control : Maintaining a pH range of 5.5–7.0 during synthesis to optimize hydration state and minimize hydrolysis byproducts .
- Thermogravimetric Analysis (TGA) : Verifying the octahydrate structure by quantifying mass loss at 100–200°C, corresponding to water of crystallization .
Q. Which characterization techniques confirm the structural integrity and hydration state of this compound?
- X-ray Diffraction (XRD) : Validates crystallinity and phase purity by matching observed peaks to reference patterns (e.g., JCPDS 00-024-1421).
- Scanning Electron Microscopy (SEM) : Assesses morphology and particle size distribution, critical for reproducibility in catalysis or materials science applications .
- Spectrophotometry : Quantifies Yttrium(III) concentration via complexation with arsenazo III at λmax = 655 nm, calibrated against standard solutions .
Q. How should researchers handle and store this compound to prevent contamination or degradation?
- Storage : Keep in airtight containers under inert gas (argon) to avoid moisture absorption and oxidation.
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation, as recommended in safety protocols for rare-earth sulfates .
Advanced Research Questions
Q. How can ion flotation parameters be optimized to enhance Yttrium(III) recovery efficiency from sulfate solutions?
- Surfactant Selection : Sodium dodecyl sulfate (SDS) achieves >90% recovery at pH 7.8 due to strong electrostatic interactions with Y<sup>3+</sup>.
- Chloride Modulation : Adding 0.01 M NaCl increases the distribution coefficient (Kdistr.) by 30% by stabilizing colloidal SDS-Yttrium complexes .
- pH Adjustment : Recovery peaks at pH 7.8 for Yttrium vs. pH 5.5 for Cerium, enabling selective separation in multi-REE systems .
Q. What strategies resolve discrepancies in spectrophotometric quantification of Yttrium(III) in complex matrices?
- Matrix Interference Mitigation : Use masking agents (e.g., EDTA) to chelate competing ions like Fe<sup>3+</sup> or Al<sup>3+</sup>.
- Method Validation : Adhere to ICH Q2(R1) guidelines by testing linearity (R<sup>2</sup> ≥ 0.995), precision (%RSD < 2%), and accuracy (spike recovery 98–102%) .
- Standard Addition : Correct for matrix effects by spiking samples with known Yttrium concentrations and extrapolating calibration curves .
Q. How can researchers address contradictions in reported Yttrium(III) hydrolysis behavior across experimental studies?
- Systematic Replication : Repeat experiments under standardized conditions (ionic strength = 0.1 M, T = 25°C) to isolate variables.
- Advanced Analytics : Pair potentiometric titration with Extended X-ray Absorption Fine Structure (EXAFS) to clarify hydrolysis pathways and polynuclear species formation .
- Data Synthesis : Compare findings with thermodynamic databases (e.g., HSC Chemistry) to identify outliers and refine stability constants .
Q. What integrated analytical approaches validate this compound’s role in modifying anodized aluminum oxide (AAO) films?
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies corrosion resistance improvements (e.g., 50% reduction in corrosion current density).
- Polarization Curves : Measure shifts in pitting potential to assess film stability in chloride-rich environments .
- Cross-Technique Correlation : Combine SEM (for pore structure) with XPS (surface composition) to link morphology changes to electrochemical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
